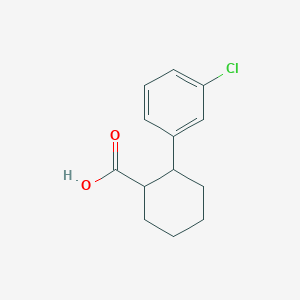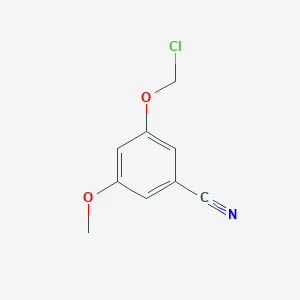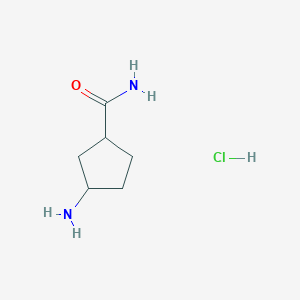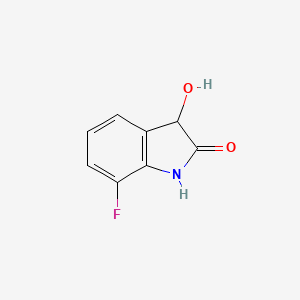
2-(3-Chlorophenyl)cyclohexanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclohexanecarboxylic acid, where a 3-chlorophenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cyclohexanecarboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with cyclohexanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-Chlorophenyl)cyclohexanecarboxylic acid.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the 3-chlorophenyl group.
3-Chlorobenzoic acid: A similar compound with a chlorophenyl group attached to a benzoic acid moiety.
2-(4-Chlorophenyl)cyclohexanecarboxylic acid: A positional isomer with the chlorine atom at the 4-position.
Uniqueness
2-(3-Chlorophenyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct properties and applications compared to its isomers and related compounds.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h3-5,8,11-12H,1-2,6-7H2,(H,15,16) |
InChI Key |
UBMXBPQXGJCEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13230430.png)
![2-{[1-(4-Fluorophenyl)propyl]amino}ethan-1-ol](/img/structure/B13230431.png)
![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13230432.png)
![1-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.4]octane](/img/structure/B13230437.png)
![5-Fluoro-1H,2H,3H-pyrrolo[3,2-B]pyridine](/img/structure/B13230445.png)

![{3-[(3-Methylbutyl)amino]phenyl}methanol](/img/structure/B13230455.png)
![N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13230459.png)
![1-(3,4-dimethylphenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-6-thione](/img/structure/B13230467.png)
![1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol](/img/structure/B13230478.png)

![4-[(2-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13230507.png)
